molecular formula C31H52O3 B235142 4-(((3beta)-Cholest-5-en-3-yl)oxy)butanoic acid CAS No. 156908-81-5

4-(((3beta)-Cholest-5-en-3-yl)oxy)butanoic acid

Cat. No. B235142
M. Wt: 472.7 g/mol
InChI Key: CRDNCPAYGSTGQR-PHZPAERESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((3beta)-Cholest-5-en-3-yl)oxy)butanoic acid, also known as Cholesteryl Butyrate (CB), is a cholesterol ester that has been widely studied for its potential use in various scientific research applications. CB is synthesized by esterifying cholesterol with butyric acid, and its unique chemical structure makes it an interesting molecule for studying its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism Of Action

CB is believed to act as a cholesterol delivery agent, transporting cholesterol to various tissues and cells where it can be used for various physiological processes. CB has also been shown to be a substrate for cholesterol esterase activity, which can release free cholesterol from the ester bond for use in cellular processes.

Biochemical And Physiological Effects

CB has been shown to have various biochemical and physiological effects, including the ability to modulate cholesterol metabolism, reduce inflammation, and improve insulin sensitivity. CB has also been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

CB has several advantages for use in lab experiments, including its stability, solubility in various solvents, and well-characterized chemical structure. However, CB also has some limitations, including its high cost and limited availability in some regions.

Future Directions

There are several potential future directions for research involving CB, including its use as a drug delivery agent, its potential as a therapeutic agent for various diseases, and its role in regulating cholesterol metabolism and lipid homeostasis. Additionally, further studies are needed to fully understand the mechanism of action of CB and its potential interactions with other molecules and pathways.

Synthesis Methods

CB can be synthesized through a simple esterification reaction between cholesterol and butyric acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and can be optimized for yield and purity. The resulting CB can be purified through various methods, such as column chromatography or recrystallization, to obtain a highly pure product for use in scientific research.

Scientific Research Applications

CB has been studied for its potential use in various scientific research applications, including as a cholesterol delivery agent, a substrate for cholesterol esterase activity, and a model compound for studying lipid metabolism. CB has also been shown to have potential applications in drug delivery, as it can be incorporated into liposomes or other delivery systems to target specific tissues or cells.

properties

CAS RN

156908-81-5

Product Name

4-(((3beta)-Cholest-5-en-3-yl)oxy)butanoic acid

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

4-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]butanoic acid

InChI

InChI=1S/C31H52O3/c1-21(2)8-6-9-22(3)26-13-14-27-25-12-11-23-20-24(34-19-7-10-29(32)33)15-17-30(23,4)28(25)16-18-31(26,27)5/h11,21-22,24-28H,6-10,12-20H2,1-5H3,(H,32,33)/t22-,24+,25?,26-,27?,28?,30+,31-/m1/s1

InChI Key

CRDNCPAYGSTGQR-PHZPAERESA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCCC(=O)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCC(=O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCC(=O)O)C)C

synonyms

4-(cholesteryloxy)butyric acid
gamma-(cholesteryloxy)butyric acid
gamma-CBA

Origin of Product

United States

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